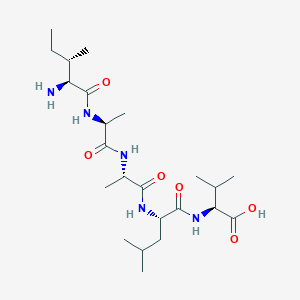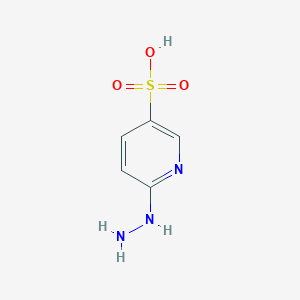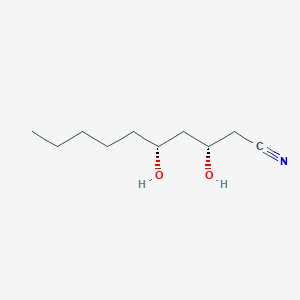
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine is a pentapeptide composed of the amino acids isoleucine, alanine, leucine, and valine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reducing disulfide bonds if the peptide contains cysteine residues.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases.
Oxidation: Often carried out using hydrogen peroxide or other oxidizing agents.
Reduction: Commonly achieved using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
The major products of these reactions are the individual amino acids or modified peptides, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.
Biotechnology: Developing peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the specific activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-alanyl-L-leucyl-L-isoleucyl-L-proline: Another pentapeptide with a different sequence of amino acids.
L-Alanyl-L-valyl-L-leucyl-L-isoleucyl-L-phenylalanine: A pentapeptide with phenylalanine instead of valine.
Uniqueness
L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties compared to other peptides.
Propiedades
Número CAS |
823232-93-5 |
|---|---|
Fórmula molecular |
C23H43N5O6 |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H43N5O6/c1-9-13(6)17(24)22(32)26-14(7)19(29)25-15(8)20(30)27-16(10-11(2)3)21(31)28-18(12(4)5)23(33)34/h11-18H,9-10,24H2,1-8H3,(H,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)/t13-,14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
VWFMHGBRGCGIEU-QQCJEOGWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)

![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)

